molecular formula C17H12BrN3O2S2 B2461591 N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide CAS No. 1164539-43-8

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide

Cat. No.: B2461591
CAS No.: 1164539-43-8
M. Wt: 434.33
InChI Key: PSGLVQYZLDGGAF-JZJYNLBNSA-N
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Description

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H12BrN3O2S2 and its molecular weight is 434.33. The purity is usually 95%.
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Biological Activity

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. Its structure includes:

  • Acetamido group : Enhances solubility and bioactivity.
  • Prop-2-ynyl substituent : Contributes to its reactivity and potential interactions with biological targets.
  • Bromothiophene moiety : Imparts unique electronic properties that may influence its pharmacological effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance:

  • A study demonstrated that derivatives of benzothiazole showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells .
CompoundCell LineIC50 (µM)
Benzothiazole DerivativeA54915
Benzothiazole DerivativeHT2920

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that similar benzothiazole derivatives possess activity against both bacterial and fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Case Study 1: Cancer Cell Line Testing

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines using the MTT assay to assess cell viability post-treatment. Results indicated a dose-dependent reduction in viability for A549 and HT29 cells, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against clinical isolates of pathogens. The results showed significant inhibition at low concentrations, supporting its potential use in treating infections caused by resistant strains.

Properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h1,4-7,9H,8H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGLVQYZLDGGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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